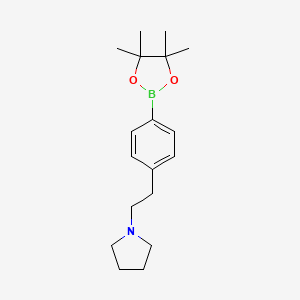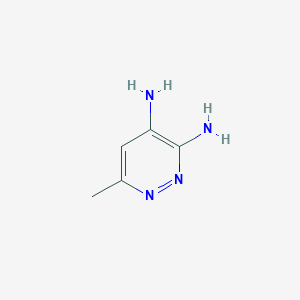![molecular formula C11H13F2NO2 B12974766 (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorobenzo dioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobenzo[d][1,3]dioxole and butan-1-amine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as dichloromethane, ethanol, and water are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce N-oxides or other oxidized derivatives.
Reduction: Can yield secondary or tertiary amines.
Substitution: Results in the formation of various substituted amine derivatives.
科学研究应用
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Binding Interactions: The presence of the difluorobenzo dioxole moiety may enhance binding interactions with target molecules.
相似化合物的比较
Similar Compounds
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine: The racemic mixture of the compound.
Other Difluorobenzo Dioxole Derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the difluorobenzo dioxole moiety also contributes to its distinct chemical properties and reactivity.
属性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC 名称 |
(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m0/s1 |
InChI 键 |
NHRCRSBBRBPGCV-QMMMGPOBSA-N |
手性 SMILES |
CCC[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N |
规范 SMILES |
CCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)

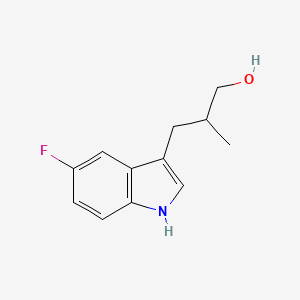
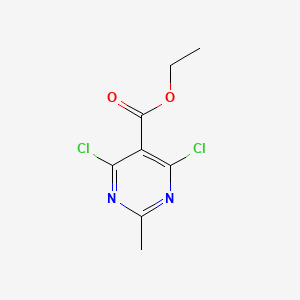
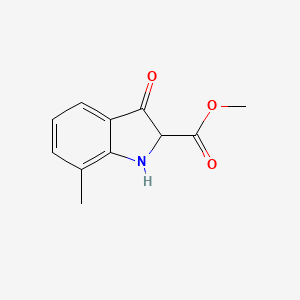
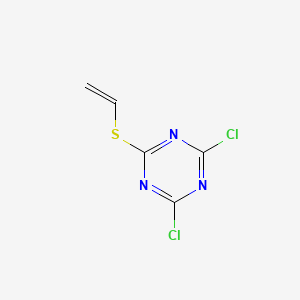
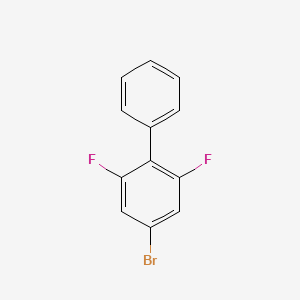
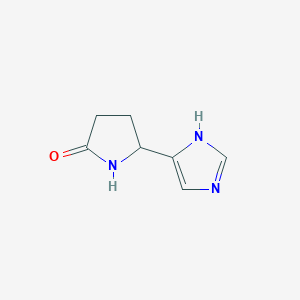


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
dimethyl-](/img/structure/B12974755.png)
